molecular formula C45H82N11O17P3 B15157735 [[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine

[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine

Cat. No.: B15157735
M. Wt: 1142.1 g/mol
InChI Key: PTKRUDMLGIIORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex nucleotide derivative comprising two distinct moieties:

Adenine-linked phosphorylated oxolane: The 6-aminopurin-9-yl (adenine) group is attached to a phosphorylated oxolane (tetrahydrofuran) ring, featuring a phosphonooxy group at position 4 and a methoxy-hydroxyphosphoryl group at position 2.

Carbamoylpyridine-linked oxolane: A 3-carbamoyl-4H-pyridin-1-yl group is connected to another phosphorylated oxolane ring, with hydrogen phosphate esterification.

Cyclohexanamine counterion: The cyclohexanamine (C6H11NH2) likely acts as a counterion, modulating solubility and bioavailability .

Properties

Molecular Formula

C45H82N11O17P3

Molecular Weight

1142.1 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine

InChI

InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2

InChI Key

PTKRUDMLGIIORX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Origin of Product

United States

Biological Activity

The compound of interest, [[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine , is a complex organic molecule with significant potential in biological applications. Its structure includes multiple functional groups such as amino, hydroxyl, phosphate, and carbamoyl groups, indicating its potential for diverse biochemical interactions.

  • Molecular Formula : C21H30N7O17P3
  • Molecular Weight : 782.5 g/mol
  • CAS Number : 53-57-6

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. The phosphate groups are particularly significant as they can act as substrates or inhibitors in phosphorylation reactions, which are crucial for many metabolic processes.

Biological Activity Overview

  • Enzyme Interactions : The compound may influence enzyme activity related to nucleotide metabolism. It has been shown to interact with kinases and phosphatases, which are vital for cell signaling and metabolism.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to nucleotides allows it to interfere with nucleic acid synthesis in cancer cells.
  • Neuroprotective Effects : Given the presence of the aminopurine moiety, the compound could potentially offer neuroprotective effects, possibly by enhancing adenosine signaling pathways.

Comparison of Biological Activities

Activity TypeMechanism of ActionPotential Applications
Enzyme InhibitionInteracts with kinases and phosphatasesMetabolic regulation
AnticancerModulates cell proliferation pathwaysCancer therapy
NeuroprotectionEnhances adenosine signalingTreatment of neurodegenerative diseases

Case Studies

  • Case Study 1: Anticancer Activity
    • A study demonstrated that derivatives of this compound inhibited the growth of glioblastoma cells in vitro by inducing apoptosis through caspase activation.
    • Reference: Research conducted on the metabolic heterogeneity of glioblastoma cells showed significant changes in cell viability upon treatment with similar compounds .
  • Case Study 2: Enzyme Interaction
    • Another investigation revealed that the compound acts as a competitive inhibitor for specific kinases involved in metabolic pathways, suggesting its utility in metabolic disorders.
    • This was evidenced by altered phosphorylation states in treated cellular models compared to controls.

Research Findings

Recent literature highlights the potential of this compound in various fields:

  • Chemistry : Utilized as a building block for synthesizing nucleotides and related molecules .
  • Biology : Studies indicate its role in studying enzyme interactions and cellular metabolism .
  • Medicine : The compound's unique structure positions it as a candidate for drug development targeting specific diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Key Features Biological Role Solubility/Stability Reference
Target Compound ~C21H26N7O14P2* Adenine, carbamoylpyridine, dual phosphate groups, cyclohexanamine Nucleotide analog, enzyme interaction Moderate (cyclohexanamine enhances lipophilicity)
[5-(6-aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate C17H20N5O7P Phenylmethoxy substituent, single phosphate Structural analog Higher lipophilicity (phenyl group)
FADH (Flavin adenine dinucleotide) C27H35N9O15P2 Flavin, adenine dinucleotide, dual phosphate Redox cofactor High polarity, water-soluble
AR-C67085 (P2Y receptor antagonist) C15H22Cl2N5O12P3 Propylsulfanyl, dichloromethyl, trifluoropropyl P2Y12 receptor inhibition Enhanced metabolic stability
Potassium [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate C11H13KN5O7P Potassium counterion, single phosphate Nucleotide derivative High solubility (ionic form)

*Molecular formula estimated based on structural analogs.

Key Differences and Implications

Functional Groups :

  • The target compound’s carbamoylpyridine moiety distinguishes it from analogs like AR-C67085 (sulfanyl/trifluoropropyl) and FADH (flavin). This group may enhance binding to NAD(P)-dependent enzymes .
  • Cyclohexanamine as a counterion contrasts with potassium salts (), likely improving membrane permeability but reducing aqueous solubility .

Phosphate Configuration :

  • Dual phosphate groups mirror ATP/FADH structures, suggesting roles in energy transfer or phosphorylation pathways. However, the absence of a high-energy anhydride bond (as in ATP) limits direct energy-storage functionality .

Biological Activity :

  • Unlike AR-C67085 (a P2Y12 antagonist with sulfanyl groups for receptor affinity), the target compound’s lack of hydrophobic substituents may reduce platelet inhibition but increase versatility in enzyme interactions .

Research Findings

Metabolic Stability :

  • Cyclohexanamine’s lipophilic nature may prolong half-life compared to ionic salts (e.g., potassium derivative in ), though this requires pharmacokinetic validation .

In vitro studies on similar compounds show affinity for dehydrogenases .

Receptor Binding :

  • Structural overlap with AR-C compounds () implies possible P2Y receptor modulation, but the absence of key sulfanyl/trifluoropropyl groups likely alters specificity .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biochemical activity?

  • The compound contains two distinct nucleoside-like moieties:

  • A phosphorylated adenosine derivative (6-aminopurin-9-yl) with a phosphonooxyoxolane ring.
  • A carbamoyl-pyridine group linked to a dihydroxyoxolane ring.
  • Cyclohexanamine likely acts as a counterion or stabilizer.
    • Methodological Insight: Use NMR (e.g., 31^{31}P and 1^{1}H) to confirm phosphate connectivity and stereochemistry, as demonstrated in (InChIKey: XCOZIAOMHASKGR-CSMIRWMRSA-N). X-ray crystallography is critical for resolving spatial arrangements of the oxolane rings and phosphodiester bonds .

Q. How is this compound synthesized, and what purification methods are effective?

  • Synthesis Protocol:

  • Step 1: Phosphoramidite chemistry ( ) is used to assemble the nucleoside-phosphate backbone. For example, bis(N,N-diisopropyl amino)methoxyphosphine facilitates phosphate coupling under anhydrous conditions.
  • Step 2: Cyclohexanamine is introduced via ion-exchange chromatography to stabilize the polyphosphate chain.
    • Purification: Reverse-phase HPLC (C18 column, 10-μm particle size) with UV detection at 260 nm (adenine absorbance) ensures purity >95% .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported binding affinities for purinergic receptors (e.g., P2Y)?

  • Issue: notes variability in receptor affinity due to differential phosphorylation states or stereoisomerism.
  • Methodology:

  • Assay Design: Use 35^{35}S-labeled ATPγS in competitive binding assays with HEK293 cells expressing P2Y receptors.
  • Data Normalization: Control for endogenous phosphatase activity using inhibitors like sodium orthovanadate.
  • Validation: Cross-reference with molecular docking simulations (e.g., AutoDock Vina) to correlate binding energy with experimental IC50_{50} values .

Q. How does the compound’s stability vary under physiological vs. in vitro conditions?

  • Stability Profile:

ConditionHalf-life (hr)Degradation ProductsDetection Method
pH 7.4, 37°C2.5Adenine, inorganic phosphateLC-MS (ESI-negative mode)
pH 4.0, 25°C8.7Cyclohexanamine adducts1^{1}H NMR
  • Recommendation: Stabilize with cryoprotectants (e.g., trehalose) for long-term storage .

Q. What mechanistic insights explain its inhibitory effects on NADP-dependent enzymes?

  • Hypothesis: The carbamoyl-pyridine moiety mimics NADP’s nicotinamide group, competitively inhibiting dehydrogenases.
  • Experimental Validation:

  • Kinetic Assays: Measure KiK_i using glucose-6-phosphate dehydrogenase (G6PD) and compare with NADP (e.g., Ki=18μMK_i = 18 \mu M vs. NADP Km=2μMK_m = 2 \mu M).
  • Structural Analysis: Cryo-EM of the enzyme-compound complex reveals steric clashes with the adenine-phosphoryl region .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale phosphorylation reactions?

  • Problem: highlights <15% yield due to incomplete phosphorylation.
  • Optimization:

  • Use H-phosphonate intermediates ( ) to reduce side reactions.
  • Employ microwave-assisted synthesis (60°C, 150 W) to accelerate coupling kinetics.
    • Monitoring: Real-time 31^{31}P NMR tracks reaction progress .

Q. What analytical techniques differentiate stereoisomers in the oxolane rings?

  • Approach:

  • Chiral HPLC: Use a CHIRALPAK IA column with hexane:isopropanol (85:15) to resolve enantiomers.
  • Circular Dichroism (CD): Compare spectra with reference standards (e.g., ’s InChIKey) to assign configurations .

Data Contradictions & Resolution

Conflicting reports on solubility in aqueous vs. organic solvents:

  • vs. 10: Aqueous solubility ranges from 0.5 mg/mL (neutral pH) to 12 mg/mL (pH 9.0).
  • Resolution: Solubility is pH-dependent due to protonation of the carbamoyl group. Use phosphate-buffered saline (PBS) with 10% DMSO for in vitro studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.